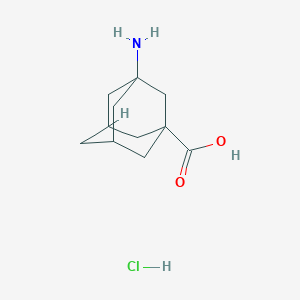![molecular formula C22H13ClF6N4O2S B2394004 1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-N-{3-[5-(trifluormethyl)pyridin-2-yl]phenyl}-1H-pyrrol-2-sulfonamid CAS No. 1092346-21-8](/img/structure/B2394004.png)
1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-N-{3-[5-(trifluormethyl)pyridin-2-yl]phenyl}-1H-pyrrol-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C22H13ClF6N4O2S and its molecular weight is 546.87. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutz
TFMP-Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde, war Fluazifop-butyl, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten . Unter diesen Derivaten sticht 2,3-Dichlor-5-(trifluormethyl)pyridin (2,3,5-DCTF) als chemischer Zwischenstoff für die Synthese von Pflanzenschutzmitteln hervor.
Pharmazeutische Industrie
Mehrere TFMP-Derivate finden Anwendung im pharmazeutischen Bereich. Fünf pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit der Pyridin-Gruppierung tragen zu den biologischen Aktivitäten dieser Derivate bei .
Tierarzneimittel
Neben Pharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Zwei Tierarzneimittel, die die TFMP-Gruppierung enthalten, haben die Marktzulassung erhalten, was ihr Potenzial in der Tiergesundheit unterstreicht .
Chemische Eigenschaften
Die Trifluormethylgruppe verleiht TFMP-Derivaten besondere chemische Eigenschaften. Forscher untersuchen diese Eigenschaften, um neuartige Verbindungen mit den gewünschten Wirkungen zu entwickeln .
Syntheseverfahren
Es gibt verschiedene Synthesewege für TFMP-Derivate. So liefert beispielsweise der Kupplungsprozess von 4-Methyl-2-Acetaminothiazol mit einem 4-Brompyridin-Zwischenprodukt, katalysiert durch Palladium, Verbindungen wie Alpelisib . Darüber hinaus wurden Gasphasenreaktionen zur TFMP-Synthese untersucht .
Regioselektive Funktionalisierung
TFMP-Derivate, wie z. B. 2-Chlor-5-(trifluormethyl)pyridin, dienen als Modellsubstrate für die Untersuchung der regioselektiven Funktionalisierung .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]pyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N4O2S/c23-17-10-15(22(27,28)29)12-31-20(17)33-8-2-5-19(33)36(34,35)32-16-4-1-3-13(9-16)18-7-6-14(11-30-18)21(24,25)26/h1-12,32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKJAIOFEJCUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2393925.png)

![1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393927.png)

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)



